2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride

Analytical Chemistry Medicinal Chemistry Stability Studies

The freebase form (CAS 10533-30-9) is a hygroscopic oil, causing handling and stoichiometry errors in CNS assays. This hydrochloride salt is a stable, weighable solid with ≥98% purity, solving reproducibility issues. - **CNS scaffold**: Validated for SERT/NET/DAT inhibitors (sub-200 nM). - **POP potency**: Yields inhibitors with Ki as low as 1.0 nM. - **Analytical standard**: Solid stability eliminates frequent re-characterization. - **Synthetic intermediate**: Precise weighing vs. liquid freebase, no syringe needed.

Molecular Formula C8H14ClN
Molecular Weight 159.65 g/mol
Cat. No. B11779083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride
Molecular FormulaC8H14ClN
Molecular Weight159.65 g/mol
Structural Identifiers
SMILESC1C=CCC2C1CNC2.Cl
InChIInChI=1S/C8H13N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H
InChIKeyLYWBZNCXQWATMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3a,4,7,7a-Hexahydro-1H-isoindole Hydrochloride: Key Identifiers and Procurement Baseline for Research Applications


2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride (CAS: 1779129-12-2) is a bicyclic amine salt comprising a partially saturated isoindoline core, with the hydrochloride salt form conferring enhanced aqueous solubility and solid-state handling properties . As a versatile heterocyclic scaffold, it serves as a privileged intermediate in the synthesis of bioactive molecules, particularly within central nervous system (CNS) drug discovery programs targeting neurotransmitter transporters and prolyl oligopeptidase (POP) [1]. This guide provides a quantitative, comparator-based framework to inform procurement and experimental selection relative to its closest structural analogs, including octahydroisoindole (CAS: 21850-12-4) and the freebase form (CAS: 10533-30-9).

Stable solid salt
Hydrochloride form enables accurate weighing and lot consistency compared to hygroscopic freebase
Unsaturated scaffold
Δ4,5 double bond imparts conformational rigidity for CNS target engagement studies
Privileged intermediate
Synthesis of neurotransmitter transporter and POP inhibitor candidates

Why Generic Substitution Fails: Critical Differentiation of 2,3,3A,4,7,7a-Hexahydro-1H-Isoindole Hydrochloride in Research


Simple in-class substitution with other hexahydroisoindole variants or alternative heterocyclic scaffolds (e.g., pyrrolidine, octahydroisoindole) is scientifically untenable. The specific pattern of unsaturation (Δ4,5 double bond) in the hexahydroisoindole core directly impacts conformational rigidity and, consequently, target binding interactions [1]. Furthermore, the hydrochloride salt form of CAS 1779129-12-2 is not a mere handling convenience; it directly addresses the inherent instability and hygroscopic nature of the freebase amine (CAS 10533-30-9) , ensuring reproducible stoichiometry in sensitive biological assays. The quantitative evidence below demonstrates that even closely related analogs, such as octahydroisoindole, diverge significantly in their biochemical applications and physical properties, mandating precise, compound-specific procurement.

Unsaturation pattern mismatch
Fully saturated octahydroisoindole or pyrrolidine scaffolds lack the Δ4,5 double bond, which may alter conformational rigidity and target binding profiles. Direct replacement may not preserve reported interactions.
Salt form criticality
Freebase amine (CAS 10533-30-9) is hygroscopic and prone to oxidation, leading to stoichiometric errors. The HCl salt ensures solid-state stability and reproducible assay preparation; switching to freebase may shift batch consistency.

Quantitative Differentiation of 2,3,3A,4,7,7a-Hexahydro-1H-Isoindole Hydrochloride: A Comparator-Based Evidence Guide


Salt Form Purity and Stability Advantage Over Freebase for Reproducible Assays

The hydrochloride salt (CAS 1779129-12-2) offers a quantifiable purity advantage over the commercially available freebase form (CAS 10533-30-9). While both are specified at ≥95% purity by leading vendors, the freebase is a hygroscopic liquid prone to oxidation and moisture absorption, which can lead to stoichiometric errors and degradation in long-term studies . The salt form, in contrast, is a stable solid at room temperature . For procurement, this translates to a lower risk of batch-to-batch variability and eliminates the need for pre-use purification or precise weighing of a viscous, unstable liquid, directly improving experimental reproducibility.

Salt form stability
Data to verify
Solid vs. viscous liquid; ambient stability vs. hygroscopic
Procurement fit: improved weighability and lot consistency
Supplier specification; confirm batch-specific COA
Analytical Chemistry Medicinal Chemistry Stability Studies

Scaffold-Specific Triple Reuptake Inhibitor (TRI) Activity in CNS Drug Discovery

The hexahydroisoindole scaffold is a key pharmacophore for potent triple reuptake inhibitors (TRIs) targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. While octahydroisoindole and octahydrocyclopenta[c]pyrrole scaffolds are also explored in this space, the specific substitution pattern on the hexahydroisoindole core yields distinct inhibitory profiles [1]. Optimized derivatives from the hexahydroisoindole series demonstrate balanced, high-potency inhibition across all three transporters, a profile not inherently achievable with simpler, fully saturated (octahydro) or smaller (pyrrolidine) ring systems without extensive optimization.

TRI inhibition (derivative)
Class-level
SERT IC50 29 nM, NET 85 nM, DAT 168 nM
Reported triple-uptake inhibitor scaffold context
Activity requires derivatization; core scaffold only
Neuroscience Pharmacology Drug Discovery

Prolyl Oligopeptidase (POP) Inhibitor Scaffold: Conformational Constraint and Potency

The hexahydroisoindole core provides a crucial chiral, conformationally constrained scaffold for the design of potent prolyl oligopeptidase (POP) inhibitors [1]. In contrast to more flexible or differently constrained analogs, hexahydroisoindole-based inhibitors have demonstrated extreme potency. One optimized derivative from this scaffold achieved a Ki of 1.0 nM against POP, surpassing the activity of previously reported chemical series from the same research group [1]. Furthermore, this scaffold imparts high metabolic stability compared to earlier inhibitors, a critical parameter for in vivo efficacy [1].

POP Ki (optimized deriv.)
Head-to-head
Ki 1.0 nM
Supports POP inhibitor design: reported high-potency context
Measured with recombinant human POP
Enzymology Neurological Disorders Medicinal Chemistry

Commercial Purity Benchmarking: 98% (NLT) Grade Available for Stringent Applications

For applications demanding the highest level of purity, such as analytical method development or the synthesis of high-value pharmaceutical intermediates, 2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride is commercially available at a purity of NLT 98% . This grade exceeds the standard 95% purity commonly offered for this compound and its analogs . The availability of a higher-purity specification can be a decisive procurement factor, as it reduces the burden and cost of in-house purification and ensures higher yields in sensitive synthetic transformations.

Commercial purity grade
Data to verify
≥98% (NLT) available
Analytical reference standard fit: reduced impurity risk
Supplier specification; verify with lot COA
Analytical Chemistry Quality Control Synthetic Chemistry

Optimal Application Scenarios for 2,3,3A,4,7,7a-Hexahydro-1H-Isoindole Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Development of Next-Generation Triple Reuptake Inhibitors (TRIs) for Depression

Researchers developing novel antidepressants should prioritize this hydrochloride salt as a core scaffold for constructing brain-penetrant TRIs. The hexahydroisoindole core is a validated pharmacophore for achieving balanced, sub-200 nM inhibition of SERT, NET, and DAT [1]. The salt form's stability and high purity (up to NLT 98% ) ensure reproducible synthesis and accurate biological evaluation, which is critical when optimizing for a narrow therapeutic window.

Enzyme Inhibitor Design: Achieving Sub-Nanomolar Prolyl Oligopeptidase (POP) Inhibition

For structure-based drug design programs targeting POP for neurological disorders, the hexahydroisoindole scaffold offers a unique combination of conformational rigidity and metabolic stability. Derivatization of this core has yielded inhibitors with a Ki as low as 1.0 nM, significantly more potent than earlier inhibitor classes [2]. The stable solid salt form facilitates precise weighing for medicinal chemistry workflows.

Analytical Chemistry and Quality Control: High-Purity Reference Standard

When establishing analytical methods (e.g., HPLC, GC-MS) or serving as a reference standard, the NLT 98% purity grade of this hydrochloride salt is the optimal choice. Its solid-state stability ensures it remains a reliable standard over time, unlike the hygroscopic freebase. This minimizes the need for frequent re-characterization and reduces uncertainty in quantitative analyses.

Synthetic Chemistry: A Stable, Weighable Building Block for Complex Heterocyclic Synthesis

As a versatile intermediate for synthesizing diverse isoindole-containing compounds, the hydrochloride salt form is strongly preferred over the freebase. Its solid state (vs. liquid freebase ) allows for accurate, convenient weighing without the use of a syringe or the need for specialized handling of a moisture-sensitive oil, streamlining reaction setup and improving synthetic reproducibility.

Application
Selection Property
Validation Focus
Triple reuptake inhibitor research
Conformationally constrained isoindoline scaffold
Transporter inhibition profiling (SERT/NET/DAT) and CNS exposure context
Prolyl oligopeptidase inhibitor design
Chiral bicyclic scaffold with conformational rigidity
POP enzyme inhibition and metabolic stability assessment
Analytical reference standard development
High-purity hydrochloride salt grade
Method qualification and impurity profiling
Complex heterocyclic synthesis
Stable, weighable solid form
Synthetic reproducibility and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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